A Comprehensive Technical Guide to the Physical Properties of 3-(Chloromethyl)benzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 3-(Chloromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)benzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis. Its utility spans the pharmaceutical, agrochemical, and dye industries. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the development of novel derivatives. This technical guide provides an in-depth overview of the core physical characteristics of 3-(Chloromethyl)benzoic acid, detailed experimental protocols for their determination, and visualizations of its synthetic workflow and the signaling pathway of a key derivative.
Core Physical Properties
The physical properties of 3-(Chloromethyl)benzoic acid are summarized in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][3][4][5] |
| Melting Point | 136-138 °C | [3][4][5][6][7] |
| Boiling Point (Predicted) | 327.2 ± 25.0 °C | [6] |
| Density (Predicted) | 1.315 ± 0.06 g/cm³ | [6] |
| Solubility | Soluble in methanol (B129727) (20 mg/mL) | [3][4][6][7][8] |
| pKa (Predicted) | 4.09 ± 0.10 | [6] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for key experiments.
Melting Point Determination using the Capillary Method
The melting point of a crystalline solid is a sensitive indicator of its purity. The following protocol outlines the determination of the melting point range for 3-(Chloromethyl)benzoic acid.
Materials:
-
3-(Chloromethyl)benzoic acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of 3-(Chloromethyl)benzoic acid is finely ground into a powder using a mortar and pestle.[5]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): The sample is heated at a rapid rate (5-10 °C per minute) to obtain an approximate melting point.[5]
-
Accurate Determination: A fresh sample is prepared and heated to approximately 20 °C below the approximate melting point. The heating rate is then reduced to about 2 °C per minute.[5]
-
Observation: The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range is the melting point of the sample.[5] For pure 3-(Chloromethyl)benzoic acid, this range is expected to be narrow, for instance, 136-138 °C.[5][7]
Solubility Determination by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent, which is crucial for designing experiments and formulations.
Materials:
-
3-(Chloromethyl)benzoic acid
-
Selected solvent (e.g., methanol)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution: An excess amount of 3-(Chloromethyl)benzoic acid is added to a vial containing a known volume of the solvent (e.g., methanol) to ensure that a saturated solution is formed.
-
Equilibration: The vial is sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Collection: After equilibration, the solution is allowed to stand to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any solid particles.
-
Quantification: The filtered solution is appropriately diluted, and the concentration of 3-(Chloromethyl)benzoic acid is determined using a calibrated analytical method such as HPLC.
-
Result: The determined concentration represents the solubility of 3-(Chloromethyl)benzoic acid in the chosen solvent at the specified temperature.
Synthesis Workflow
3-(Chloromethyl)benzoic acid can be synthesized via a one-step reaction from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst. The following diagram illustrates a typical workflow for this synthesis.
Caption: Synthesis Workflow for 3-(Chloromethyl)benzoic Acid.
Biological Relevance: Signaling Pathway of a Key Derivative
While 3-(Chloromethyl)benzoic acid is primarily a synthetic intermediate, its derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory activity.[1][4][6][8] This activity is believed to be mediated through the inhibition of key inflammatory pathways, as depicted in the diagram below.
Caption: Anti-inflammatory Signaling Pathway of a 3-(Chloromethyl)benzoic Acid Derivative.
Conclusion
This technical guide has provided a detailed overview of the physical properties of 3-(Chloromethyl)benzoic acid, along with standardized experimental protocols and relevant visualizations. For researchers and professionals in drug development and chemical synthesis, this information is critical for the safe and effective use of this versatile chemical intermediate. The exploration of its derivatives highlights the potential for developing novel therapeutic agents, underscoring the importance of a solid foundational understanding of the parent compound.
References
- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid - Google Patents [patents.google.com]
- 8. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
